

Application Note: Optimizing c-di-GMP Sodium Salt Dosage in Mouse Immunization Models

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Compound of Interest

Compound Name: *c-Di-GMP sodium salt*

Cat. No.: *B1191964*

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Executive Summary

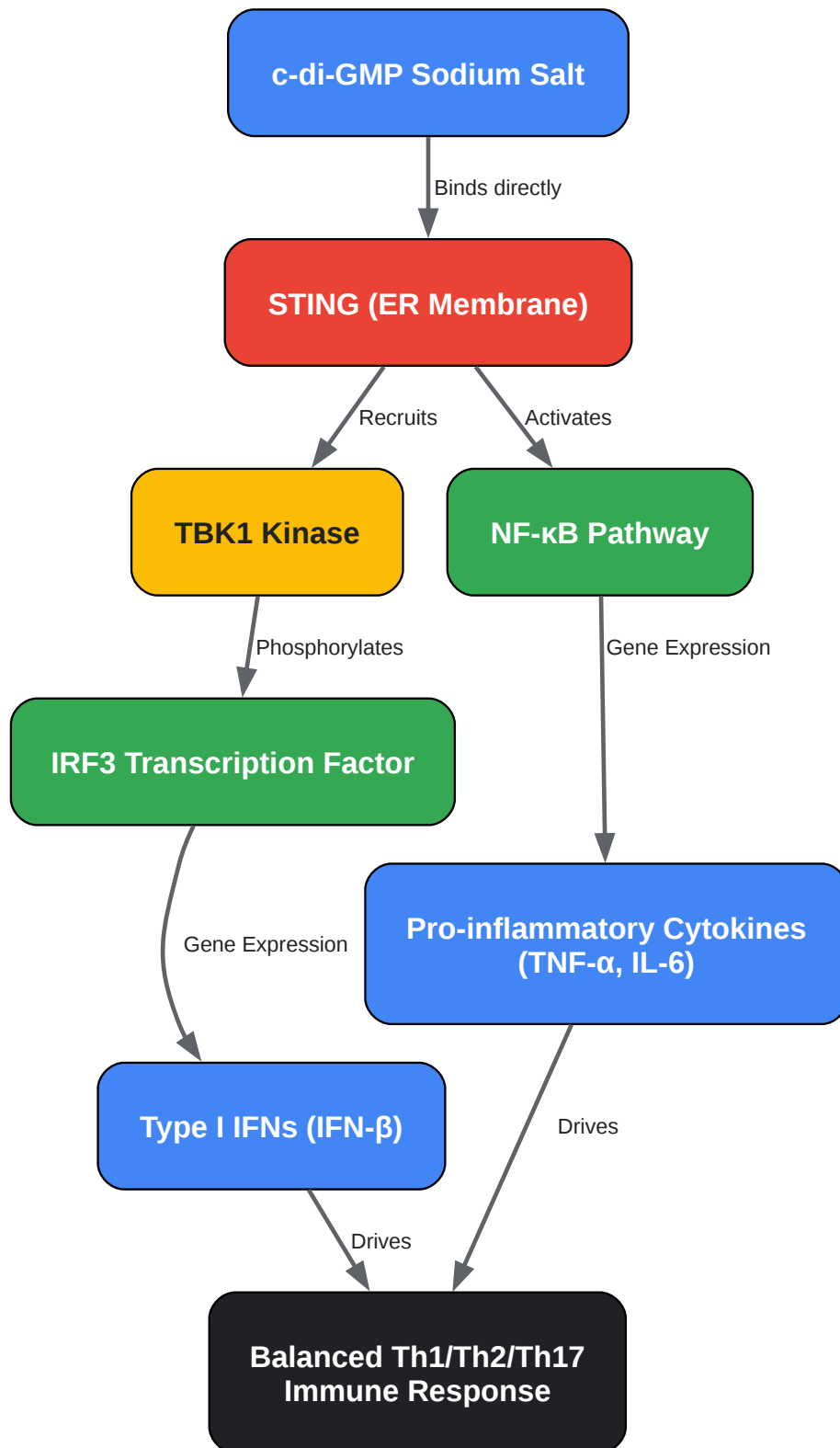
Cyclic diguanylate (c-di-GMP) is a universally conserved bacterial second messenger that has emerged as a highly potent, safe, and versatile vaccine adjuvant[1]. Formulated as a sodium salt to ensure superior aqueous solubility and physiological stability, c-di-GMP bypasses traditional Toll-like receptor (TLR) pathways. Instead, it directly activates the mammalian Stimulator of Interferon Genes (STING) pathway, driving robust innate and adaptive immune responses[2]. This application note provides a comprehensive, causality-driven guide to determining the optimal dosage, formulation, and administration of **c-di-GMP sodium salt** in murine models.

Mechanistic Grounding: The STING Pathway

Understanding the molecular mechanism of c-di-GMP is critical for rational experimental design. Unlike traditional aluminum-based adjuvants that primarily skew towards a Th2 response, c-di-GMP uniquely fosters a balanced Th1/Th2/Th17 profile, making it highly effective for combating intracellular pathogens and viral infections[3].

Upon cytosolic entry, c-di-GMP directly binds to the endoplasmic reticulum-resident STING protein. This binding recruits TANK-binding kinase 1 (TBK1), which phosphorylates the

transcription factor IRF3, leading to the robust production of Type I interferons (e.g., IFN- β). Concurrently, STING activation triggers the NF- κ B pathway, releasing pro-inflammatory cytokines (TNF- α , IL-6) that are critical for dendritic cell (DC) maturation, enhanced pinocytosis, and antigen presentation[1].



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STING-mediated signaling cascade activated by c-di-GMP leading to balanced immune responses.

Dosage Rationale & Quantitative Guidelines

The efficacy of **c-di-GMP sodium salt** is highly dependent on the route of administration and the target immunological niche.

- **Mucosal (Intranasal) Causality:** The mucosal tract is highly sensitive to c-di-GMP. Doses ranging from 1 µg to 5 µg per mouse are standard. A 5 µg dose has been shown to optimally enhance antigen uptake and induce high titers of secretory IgA (sIgA) without causing excessive lung inflammation or eosinophil infiltration[1]. Increasing the dose from 1 µg to 5 µg shifts the response from a balanced Th1/Th2 to a more dominant Th1 phenotype[3].
- **Systemic (Subcutaneous/Intramuscular) Causality:** Systemic routes experience higher fluid clearance rates and interact with different resident antigen-presenting cell (APC) populations. Consequently, higher doses (10 µg to 50 µg) are required to ensure sufficient STING engagement in the draining lymph nodes to achieve robust systemic IgG responses[4].

Quantitative Dosage Summary

Route of Administration	Recommended Dose	Injection Volume	Immunological Skew	Key Application
Intranasal (i.n.)	1 – 5 µg	20 µL (10 µL/nostril)	Balanced Th1/Th2, High sIgA	Mucosal immunity, respiratory pathogens
Subcutaneous (s.c.)	10 – 50 µg	100 µL	Th1-dominant, High IgG	Systemic immunity, tumor models
Intramuscular (i.m.)	10 – 50 µg	50 µL	Th1-dominant, High IgG	Traditional vaccine benchmarking
Intraperitoneal (i.p.)	50 – 138 µg*	100 – 200 µL	Rapid innate activation	Acute challenge/infection models

*Note: 138 µg is approximately equivalent to 200 nmol of c-di-GMP[4].

Self-Validating Experimental Protocol

To ensure high-fidelity data, this protocol is designed as a self-validating system. It incorporates critical quality control steps to prevent confounding variables, such as endotoxin contamination, which can independently activate TLR4 and mask STING-specific responses.

Phase 1: Reagent Preparation & Quality Control

- **Reconstitution:** Dissolve lyophilized **c-di-GMP sodium salt** in sterile, endotoxin-free physiological saline or physiological water to a stock concentration of 1 mg/mL.
- **Self-Validation (Endotoxin Check):** Before proceeding, test the reconstituted stock using a HEK-Blue LPS Detection Kit (or equivalent LAL assay). Causality: LPS contamination will skew the immune profile towards an artificial Th1 response via TLR4, invalidating the STING-specific adjuvant effect.

- Storage: Aliquot the validated stock and store at -20°C. Avoid repeated freeze-thaw cycles to maintain the structural integrity of the cyclic dinucleotide.

Phase 2: Vaccine Formulation

- Antigen Mixing: Combine your target antigen (e.g., 10-30 µg of OVA or specific viral glycoprotein) with the predetermined dose of c-di-GMP (e.g., 5 µg for i.n. delivery)[1].
- Volume Adjustment: Bring the final volume to 20 µL (for i.n.) or 100 µL (for s.c.) using sterile PBS.
- Self-Validation (Visual Inspection): Incubate the mixture at room temperature for 30 minutes. Inspect for precipitation. Causality: The sodium salt formulation should remain completely clear; precipitation indicates buffer incompatibility which will severely limit in vivo bioavailability.

Phase 3: Immunization Schedule (Prime-Boost)

- Grouping: Establish minimum groups: (A) PBS Mock, (B) Antigen Alone, (C) Antigen + c-di-GMP, and (D) Antigen + Gold Standard Adjuvant (e.g., Alum or Cholera Toxin).
- Administration: Lightly anesthetize mice (e.g., with Isoflurane) for intranasal delivery to prevent swallowing and ensure lung/nasal cavity deposition[3]. Administer 10 µL per nostril.
- Boosting Interval: Administer the formulation on Days 0, 14, and 28. Causality: A 14-day interval is critical as it allows the primary effector T-cell response to contract, facilitating the establishment of a stable memory precursor pool before the next antigen encounter.

Phase 4: Downstream Validation Assays

- Humoral Immunity: Collect serum (via submandibular bleed) on Days 13, 27, and 42. Perform ELISA to quantify Antigen-specific IgG1 (Th2 indicator) and IgG2a/c (Th1 indicator) [1].
- Cellular Immunity: Harvest spleens and draining lymph nodes on Day 42. Perform an IFN-γ and IL-4 ELISpot assay by re-stimulating splenocytes ex vivo with the target antigen[3].



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Step-by-step in vivo experimental workflow for c-di-GMP adjuvanted mouse immunization.

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Sources

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